N2,N2-dimethylpyridine-2,4-diamine
Description
Historical Context and Discovery within Pyridine (B92270) Diamine Chemistry
The history of pyridine chemistry dates back to 1846, when the initial pyridine scaffold was isolated from picoline. rsc.org The structure of pyridine was later discovered by Wilhelm Korner in 1869 and James Dewar in 1871. rsc.org Pyridine and its derivatives have since become foundational components in the synthesis of a vast number of molecules, with over 7,000 existing drug molecules incorporating a pyridine nucleus. rsc.orgrsc.org
The development of diamino-substituted pyridines is a more recent advancement within the broader field of pyridine chemistry. These compounds are of particular interest due to their potential as building blocks in the creation of more complex molecules with specific functionalities. The synthesis of N2,N2-dimethylpyridine-2,4-diamine, with the CAS number 90008-36-9, represents a specific achievement in the ongoing exploration of pyridine derivatives. chemicalbook.com One documented synthetic route to this compound starts from N,N-dimethyl-4-nitro-2-pyridinamine 1-oxide. chemicalbook.com
Significance of Pyridine-2,4-diamine (B32025) Scaffolds in Modern Organic Synthesis and Beyond
Pyridine scaffolds, including the pyridine-2,4-diamine framework, are considered "privileged structures" in medicinal chemistry. nih.gov This term highlights their recurring presence in a variety of biologically active compounds. The nitrogen atom in the pyridine ring allows for modifications that can significantly impact a molecule's pharmacological profile, including its potency, metabolic stability, and permeability. nih.gov
The pyridine-2,4-diamine scaffold offers multiple points for chemical modification, making it a versatile building block in organic synthesis. nih.gov The amino groups can be functionalized to create a library of compounds for screening against various biological targets. nih.gov Like other aromatic compounds, pyridine is prone to substitution reactions, favoring nucleophilic substitution at the C-2 and C-4 positions due to the electron-withdrawing effect of the ring nitrogen. nih.gov This characteristic reactivity is crucial for the regioselective synthesis of functionalized pyridines. nih.gov
The applications of pyridine derivatives are extensive, ranging from their use as precursors for pharmaceuticals and agrochemicals to their role as ligands in organometallic compounds and in asymmetric catalysis. rsc.orgnih.gov The versatility of the pyridine scaffold has led to its incorporation in a wide array of medicinally active compounds, including Atazanavir for HIV and Imatinib mesylate for chronic myelogenous leukemia. rsc.org
Current Academic Research Landscape and Interdisciplinary Relevance of this compound
Current research continues to explore the potential of pyridine derivatives in various scientific fields. The ability to synthesize a diverse library of compounds based on the pyridine skeleton is a key driver of this research. nih.gov Studies on 2,4-disubstituted pyridine derivatives have shown their effectiveness against intracellularly located Mycobacterium tuberculosis and biofilm-forming tubercle bacilli. nih.gov
While specific research focusing solely on this compound is not extensively detailed in the provided results, the broader context of pyridine diamine research suggests its relevance. For instance, in the field of coordination chemistry, diamine ligands are crucial. A recent study detailed the synthesis of copper(II) and copper(III) ammine and amide complexes stabilized by a pincer ligand, which were then used to activate C(sp³)–H bonds. acs.orgacs.org Although this study does not use this compound itself, it highlights the importance of diamine-containing ligands in developing novel catalytic systems. acs.orgacs.org
The interdisciplinary relevance of such compounds is evident. In medicinal chemistry, the development of novel antifolates based on a 2,4-diamino-5-substituted pyrrolo[2,3-d]pyrimidine scaffold for use as antitumor agents and inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens has been a focus. nih.gov The synthesis of these complex molecules often relies on key intermediates that may be structurally related to this compound.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 90008-36-9 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₁N₃ chemicalbook.com |
| Molecular Weight | 137.18 g/mol chemicalbook.comsigmaaldrich.com |
| IUPAC Name | N²,N²-dimethylpyridine-2,4-diamine sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| Melting Point | 149-151 °C sigmaaldrich.com |
| InChI Key | MTQLMFXHGFWFIX-UHFFFAOYSA-N sigmaaldrich.com |
Properties
IUPAC Name |
2-N,2-N-dimethylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLMFXHGFWFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90008-36-9 | |
| Record name | 2-N,2-N-dimethylpyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N2,n2 Dimethylpyridine 2,4 Diamine
Established Synthetic Routes for N2,N2-dimethylpyridine-2,4-diamine
The preparation of this compound can be achieved through several strategic pathways, including the direct modification of pyridine (B92270) precursors and multi-step sequences involving the construction and subsequent transformation of functionalized pyridine rings.
Strategies Involving Methylation of Pyridine Derivatives
The direct methylation of a diaminopyridine precursor represents a straightforward approach to obtaining this compound. A classic and effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction. wikipedia.orgnrochemistry.com This reaction utilizes excess formic acid and formaldehyde (B43269) to convert amines into their corresponding tertiary methylamines. wikipedia.orgjk-sci.com
In the context of synthesizing this compound, the starting material would be 2,4-diaminopyridine. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The process repeats until the tertiary amine is formed. nrochemistry.comyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it prevents the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion under these conditions. wikipedia.orgorganic-chemistry.org For 2,4-diaminopyridine, the exocyclic amino group at the 2-position is generally more nucleophilic and would be the expected site for methylation, leading to the desired N2,N2-dimethylated product, while leaving the C4-amino group intact.
Reductive Synthesis Approaches from Precursors
Reductive methods are crucial in organic synthesis for the conversion of functional groups. The synthesis of this compound can be effectively accomplished through the reduction of a nitro-substituted precursor. Specifically, the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide serves as a high-yield reductive pathway. chemicalbook.com
This transformation typically involves the use of a metal catalyst, such as Raney nickel, under a hydrogen atmosphere. chemicalbook.com The reaction reduces the nitro group at the 4-position to a primary amine and also removes the N-oxide functionality, directly yielding the target diamine.
Multi-step Organic Synthesis Pathways
The synthesis of this compound is often embedded within a multi-step sequence, starting from more readily available pyridine derivatives. An example of such a pathway is the synthesis proceeding via the intermediate 2-(dimethylamino)-4-nitropyridine 1-oxide. chemicalbook.com
Starting Material: A suitable pyridine derivative (e.g., 2-chloro-4-nitropyridine).
Introduction of the Dimethylamino Group: Nucleophilic substitution of the chloro group with dimethylamine.
N-Oxidation: Oxidation of the pyridine ring nitrogen to form the N-oxide.
Reduction: The final step involves the reduction of the nitro group and the N-oxide as described in the previous section to afford this compound.
This multi-step approach allows for the controlled introduction of the required functional groups at specific positions on the pyridine ring.
Synthesis from Specific Pyridine Intermediates (e.g., 2-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide)
A well-documented route to this compound starts from the specific intermediate 2-(dimethylamino)-4-nitropyridine 1-oxide (also named 2-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide). chemicalbook.com This method highlights the utility of a precursor that already contains the dimethylamino group at the 2-position.
The synthesis involves the reduction of this intermediate. A detailed procedure involves dissolving 2-(dimethylamino)-4-nitropyridine 1-oxide in methanol, adding Raney nickel as a catalyst, and subjecting the mixture to hydrogen pressure at an elevated temperature (e.g., 50°C) for an extended period. chemicalbook.com Upon completion, the catalyst is filtered off, and the product is purified by column chromatography. This specific route provides a reliable and high-yielding method for obtaining the target compound. chemicalbook.com
Table 1: Synthesis of this compound from a Pyridine Intermediate
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(dimethylamino)-4-nitropyridine 1-oxide | Raney nickel, hydrogen, methanol, 50°C, 22 h | This compound | 74% | chemicalbook.com |
Derivatization and Functionalization Reactions of this compound
The chemical behavior of this compound is dictated by the reactivity of its two distinct amino groups: the tertiary dimethylamino group at the 2-position and the primary amino group at the 4-position.
Reactivity of the Amino Moieties
The primary amino group at the 4-position is the more reactive site for many common chemical transformations. Based on the known reactivity of similar diaminopyridine derivatives, this primary amine is expected to act as a nucleophile. evitachem.com
Key potential reactions involving the C4-amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Condensation: Reaction with aldehydes or ketones to yield imines (Schiff bases).
Nucleophilic Substitution: Acting as a nucleophile in substitution reactions with alkyl halides or other electrophilic species. evitachem.com
Transformations of the Pyridine Ring System
The pyridine ring in this compound is rendered electron-rich by the presence of two electron-donating amino groups at the 2- and 4-positions. This electronic characteristic governs its reactivity, making it susceptible to electrophilic attack and directing functionalization to specific positions on the ring. While specific literature on the transformations of this compound is limited, the reactivity of analogous electron-rich pyridines provides a strong indication of its potential chemical behavior.
The amino groups can act as nucleophiles in reactions such as acylation and alkylation. More significantly, the electron-rich nature of the pyridine ring facilitates electrophilic aromatic substitution. Due to the directing effects of the amino groups, electrophiles are expected to attack the positions ortho and para to the amino groups, namely the 3- and 5-positions.
Furthermore, the pyridine nitrogen can be targeted in reactions. For instance, oxidation of the pyridine nitrogen to form an N-oxide can alter the reactivity of the ring, making it more susceptible to certain nucleophilic substitutions.
Table 1: Potential Transformations of the Pyridine Ring in this compound based on Analogous Systems
| Transformation Type | Reagents and Conditions | Expected Product |
| Electrophilic Halogenation | N-halosuccinimide (NCS, NBS, NIS) in a suitable solvent | Halogenation at the 3- and/or 5-position |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) under controlled conditions | Nitration at the 3- and/or 5-position |
| N-Oxidation | Oxidizing agents like m-CPBA or H₂O₂ | This compound-N-oxide |
| Coupling Reactions | Palladium or copper catalysts with appropriate coupling partners | Cross-coupling at activated C-H or C-halogen bonds |
Electrochemical Approaches to Functionalization
Electrochemical methods offer a sustainable and efficient alternative for the functionalization of heterocyclic compounds, including pyridines. These methods can often be performed under mild conditions without the need for harsh reagents. For electron-rich pyridines, electrochemical approaches can be particularly effective for C-H functionalization.
Research on related pyridine systems has demonstrated the viability of electrochemical C-H aminomethylation and sulfonylation. These reactions typically involve the generation of a reactive intermediate species electrochemically, which then reacts with the pyridine ring. Given the electron-rich nature of this compound, it is a prime candidate for such electrochemical transformations.
Table 2: Electrochemical Functionalization Approaches Applicable to this compound
| Functionalization | Reagents/Substrates | Electrode Materials | Key Findings |
| meta-C–H Sulfonylation | Sodium sulfinates | Graphite felt anode, Platinum cathode | Enables direct sulfonylation at the meta-position of pyridines through a dearomatization-rearomatization strategy. |
| C-H Aminomethylation | N,N-dimethylanilines | Not specified in abstract | Provides a metal-free method for C(sp²)-C(sp³) cross-dehydrogenative coupling. |
| Late-Stage Functionalization | Various, via multicomponent reactions (MCR) | Not specified in abstract | Allows for the decoration of complex pyridone scaffolds in a site-selective and sustainable manner. |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocyclic compounds to reduce environmental impact. This includes the use of greener solvents, catalysts, and more atom-economical reaction pathways. For the synthesis of substituted pyridines like this compound, several green methodologies have been developed.
One-pot multicomponent reactions (MCRs) are a prominent green strategy, allowing for the synthesis of complex pyridine derivatives in a single step from simple precursors, often with high atom economy and reduced waste. evitachem.comchemicalbook.com The use of microwave irradiation in these reactions can further enhance efficiency by reducing reaction times and energy consumption. evitachem.comchemicalbook.com
Solvent-free synthesis is another key green approach, where reactions are carried out in the absence of a solvent, minimizing volatile organic compound (VOC) emissions. The use of solid catalysts, such as heteropolyacids, in these reactions can also facilitate easier product separation and catalyst recycling.
Biocatalysis, employing whole cells or isolated enzymes, presents a highly sustainable route to pyridine derivatives. This approach often proceeds under mild aqueous conditions and can offer high selectivity. The use of renewable feedstocks, such as biomass, is also being explored for pyridine synthesis.
Table 3: Application of Green Chemistry Principles in the Synthesis of Substituted Pyridines
| Green Chemistry Principle | Methodology | Reagents/Catalyst | Solvent/Conditions |
| Atom Economy / One-Pot Synthesis | Four-component reaction | Ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate (B1210297) | Ethanol / Microwave irradiation |
| Solvent-Free Synthesis | C-H functionalization of pyridine N-oxides | Dialkylcyanamides | Solvent- and halide-free |
| Catalysis | Iron-catalyzed cyclization | Ketoxime acetates, aldehydes / FeCl₃ | Additive-free |
| Biocatalysis | Whole-cell biocatalysis | Recombinant microbial cells | Aqueous media |
| Use of Greener Solvents | Hantzsch-like condensation | 3-formylchromones, β-ketoester, ammonium acetate / Heteropolyacid | Solvent-free or water |
Spectroscopic and Structural Elucidation of N2,n2 Dimethylpyridine 2,4 Diamine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed view into the electronic and structural features of a molecule. The following sections detail the characterization of N2,N2-dimethylpyridine-2,4-diamine using a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
¹H NMR: Proton NMR (¹H NMR) spectroscopy of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provides distinct signals corresponding to the different types of protons in the molecule. A patent describing the synthesis of the compound reports the following chemical shifts (δ) in parts per million (ppm) at a frequency of 400 MHz: a singlet at 2.89 ppm corresponding to the six protons of the two methyl groups on the amine, a singlet at 5.57 ppm for the two protons of the amino group at the 4-position, a doublet at 5.68 ppm (J = 1.8 Hz) for the proton at the 3-position of the pyridine (B92270) ring, a doublet of doublets at 5.84 ppm (J = 5.6, 1.8 Hz) for the proton at the 5-position, and a doublet at 7.58 ppm (J = 5.6 Hz) for the proton at the 6-position. uni.lu
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 2.89 | Singlet | - | 6H | N(CH₃)₂ |
| 5.57 | Singlet | - | 2H | -NH₂ |
| 5.68 | Doublet | 1.8 | 1H | H-3 |
| 5.84 | Doublet of Doublets | 5.6, 1.8 | 1H | H-5 |
| 7.58 | Doublet | 5.6 | 1H | H-6 |
¹³C NMR: Detailed experimental ¹³C NMR data for this compound were not available in the searched scholarly articles and databases.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the presence of specific functional groups.
A comprehensive experimental IR spectrum with specific vibrational mode analysis for this compound was not found in the reviewed scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light.
Specific experimental UV-Vis spectroscopic data, including absorption maxima (λmax), for this compound were not available in the surveyed research and databases.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of molecular weight and can provide structural information through the analysis of fragmentation patterns.
Electrospray ionization mass spectrometry (ESI-MS) of this compound has been reported to show a molecular ion peak [M+1]⁺ at a mass-to-charge ratio (m/z) of 138.05, which corresponds to the protonated molecule and confirms its molecular weight of 137.18 g/mol . uni.lu A detailed analysis of the fragmentation pattern was not available in the referenced literature.
Interactive Mass Spectrometry Data Table for this compound
| Ion | Mass-to-Charge Ratio (m/z) |
| [M+1]⁺ | 138.05 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
A search of scholarly databases did not yield any published X-ray crystallographic data for this compound. Therefore, a detailed analysis of its solid-state molecular architecture is not possible at this time.
Theoretical and Computational Investigations of N2,n2 Dimethylpyridine 2,4 Diamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a theoretical lens to examine structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Ground-State Properties
Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. A DFT study of N2,N2-dimethylpyridine-2,4-diamine would provide critical information about its ground-state properties. Researchers would typically optimize the molecule's geometry to find its most stable three-dimensional structure. This process yields key data such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can determine various energetic properties, including the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. While no specific studies on this compound are available, studies on similar aminopyridine derivatives often utilize DFT to predict their geometries and electronic structures. researchgate.netrsc.org
Table 1: Hypothetical DFT-Calculated Ground-State Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy (Hartree) | Data not available | Provides a measure of the molecule's stability. |
| HOMO Energy (eV) | Data not available | Indicates the electron-donating ability. |
| LUMO Energy (eV) | Data not available | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Data not available | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | Data not available | Quantifies the polarity of the molecule. |
This table is for illustrative purposes only, as no published data exists for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization
To understand how this compound interacts with light, researchers would employ Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT used to investigate the electronic excited states of molecules. A TD-DFT analysis would predict the molecule's electronic absorption spectrum, detailing the wavelengths of light it absorbs.
For each electronic transition, TD-DFT calculations provide the excitation energy, which corresponds to the energy of the absorbed photon, and the oscillator strength, which relates to the intensity of the absorption. The analysis would also reveal the nature of the electronic transitions, for instance, whether they are localized on the pyridine (B92270) ring or involve charge transfer from the amino groups to the ring. This information is invaluable for designing and understanding the photophysical properties of molecules. Although no specific TD-DFT data for this compound is published, the method is widely used to study the excited states of various organic molecules. researchgate.netresearchgate.net
Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability
Natural Bonding Orbital (NBO) analysis is a powerful tool to translate the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and delocalization effects. For this compound, an NBO analysis would quantify the delocalization of electron density, particularly from the nitrogen lone pairs of the amino groups into the pyridine ring's π-system.
This analysis provides a quantitative measure of hyperconjugative and resonance interactions, which are key to understanding the molecule's stability. The stabilization energies associated with these delocalizations can be calculated, offering a numerical basis for the influence of the dimethylamino and amino groups on the electronic structure of the pyridine ring.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive behavior of a molecule. An MEP map of this compound would illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are likely sites for nucleophilic attack.
For this molecule, one would expect to see negative potential around the nitrogen atoms of the pyridine ring and the amino groups, highlighting their basic and nucleophilic character. The hydrogen atoms of the amino group would likely show positive potential, indicating their propensity to act as hydrogen bond donors.
Fukui Functions and Other Reactivity Descriptors
Fukui functions are another set of reactivity descriptors derived from DFT that help to pinpoint the most reactive sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the condensed Fukui functions for each atom in this compound, one could predict the regioselectivity of various chemical reactions.
Other related descriptors, such as local softness and philicity, could further refine these predictions, providing a more detailed picture of the molecule's chemical reactivity. These theoretical tools are instrumental in guiding synthetic efforts and understanding reaction mechanisms.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can explore its dynamic behavior over time.
Molecular Dynamics (MD) simulations of this compound, likely in a solvent, would offer insights into its conformational flexibility. These simulations would track the movements of all atoms over time, revealing how the molecule rotates, vibrates, and interacts with its environment. This would be particularly useful for understanding how the dimethylamino group rotates and how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the molecule's behavior. To date, no specific molecular dynamics studies on this compound have been reported in the literature.
Conformational Analysis and Energy Landscapes
A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Conformational analysis would be the primary tool to identify the most stable arrangements of its atoms in space.
Methodology:
Computational chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to perform a systematic search of the molecule's potential energy surface. This involves rotating the flexible bonds, specifically the C-N bonds of the amino and dimethylamino groups, and calculating the energy of each resulting conformation.
Expected Findings:
The analysis would likely reveal several low-energy conformers. The orientation of the dimethylamino group relative to the pyridine ring would be a key determinant of conformational stability due to potential steric hindrance with the adjacent hydrogen atom on the ring. The planarity of the amino group with respect to the pyridine ring would also be investigated to assess the extent of electronic conjugation.
An illustrative data table of what such an analysis might yield is presented below. The energy values are hypothetical and serve to demonstrate the type of data generated.
Interactive Table: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C3-C2-N-Cα) (°) | Dihedral Angle (C3-C4-N-H) (°) | Relative Energy (kcal/mol) |
| 1 | 0 | 0 | 2.5 |
| 2 | 90 | 0 | 0.0 |
| 3 | 0 | 180 | 3.0 |
| 4 | 90 | 180 | 0.8 |
This table would allow researchers to identify the global minimum energy structure and other low-lying conformers that might be populated at room temperature. The energy barriers between these conformers would also be calculated to understand the dynamics of their interconversion.
Computational Prediction of Intermolecular Interactions
The way this compound molecules interact with each other and with other molecules is governed by a variety of non-covalent forces. Computational methods can predict the nature and strength of these interactions.
Methodology:
The investigation of intermolecular interactions would involve the analysis of the molecule's electrostatic potential surface, which highlights regions of positive and negative charge. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the bonds that form between molecules.
Expected Findings:
The primary intermolecular interactions for this compound are expected to be:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrogen of the amino group can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, a common interaction in aromatic systems.
A hypothetical table summarizing these potential interactions is provided below.
Interactive Table: Predicted Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Hydrogen Bond | -NH2 | Pyridine N | -3 to -5 |
| Hydrogen Bond | -NH2 | Amino N | -2 to -4 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | -1 to -3 |
Understanding these interactions is fundamental for predicting the crystal packing of the compound and its solubility in various solvents.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of the molecule, molecular dynamics (MD) simulations can reveal its behavior over time.
Methodology:
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. These simulations would typically be performed for the molecule in a solvent, such as water or an organic solvent, to mimic realistic conditions.
Expected Findings:
MD simulations of this compound would provide insights into:
Conformational Flexibility: The simulations would show how the molecule transitions between different stable conformations and how these dynamics are influenced by the solvent.
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. For instance, the simulations would reveal the structure of water molecules hydrogen-bonded to the amino and pyridine groups.
Transport Properties: Properties such as the diffusion coefficient could be calculated, which are relevant for understanding how the molecule moves in a solution.
The results of MD simulations are often visualized as movies or analyzed to produce quantitative data, such as radial distribution functions that describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Reactivity and Mechanistic Pathways Involving N2,n2 Dimethylpyridine 2,4 Diamine
Intrinsic Reaction Mechanisms of N2,N2-dimethylpyridine-2,4-diamine
The inherent reactivity of this compound is characterized by its participation in several fundamental organic reactions. These reactions are primarily centered around the nucleophilic character of the amino groups and the pyridine (B92270) nitrogen, as well as the potential for substitution on the pyridine ring itself.
While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, its reactivity can be inferred from the general principles governing substituted pyridines. The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. The amino groups in this compound are strong electron-donating groups, which would typically deactivate the ring towards nucleophilic attack.
However, if a suitable leaving group were present at the 3- or 5-positions, the mechanistic pathway would likely proceed via a Meisenheimer-like intermediate. The attack of a nucleophile would lead to the formation of a negatively charged intermediate, with the charge being delocalized over the pyridine ring and stabilized by the nitrogen atom. The subsequent departure of the leaving group would restore the aromaticity of the ring.
Table 1: Postulated Nucleophilic Aromatic Substitution
| Reactant | Nucleophile | Potential Product |
| 3-Halo-N2,N2-dimethylpyridine-2,4-diamine | Nu⁻ | 3-Nu-N2,N2-dimethylpyridine-2,4-diamine |
| 5-Halo-N2,N2-dimethylpyridine-2,4-diamine | Nu⁻ | 5-Nu-N2,N2-dimethylpyridine-2,4-diamine |
Note: This table represents hypothetical reactions as specific literature examples for this compound are not available.
The nitrogen atoms in this compound are nucleophilic and readily undergo alkylation and acylation. There are three potential sites for these reactions: the nitrogen of the pyridine ring, the primary amino group at the 4-position, and the tertiary amino group at the 2-position (which is generally unreactive to further alkylation but can be acylated under forcing conditions).
N-Alkylation: Alkylation will preferentially occur at the most nucleophilic nitrogen atom. The pyridine ring nitrogen is a likely site for alkylation, leading to the formation of a pyridinium salt. The primary amino group at the 4-position is also a prime site for alkylation. The relative reactivity would depend on the reaction conditions and the nature of the alkylating agent.
N-Acylation: Acylation is expected to occur selectively at the primary amino group at the 4-position under standard conditions. This is due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the pyridine ring nitrogen. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group to form the corresponding amide.
The primary amino group at the 4-position of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases.
The mechanism for Schiff base formation involves a two-step process:
Nucleophilic Addition: The nitrogen atom of the primary amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate called a carbinolamine.
Dehydration: The carbinolamine then undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water and form the stable imine product.
Table 2: Representative Condensation Reaction
| Carbonyl Compound | Product Type |
| Aldehyde (R-CHO) | Imine (Schiff Base) |
| Ketone (R-CO-R') | Imine (Schiff Base) |
Mechanistic Investigations of Electrochemical Reactions
There is a notable lack of specific research in the scientific literature regarding the electrochemical behavior of this compound. General knowledge of aminopyridine derivatives suggests that they can be susceptible to electrochemical oxidation at the amino groups. The dimethylamino group, being more electron-rich, would likely have a lower oxidation potential than the primary amino group. The pyridine ring itself can be reduced at negative potentials. However, without experimental data, any proposed mechanism would be purely speculative. Further research is required to elucidate the specific electrochemical properties and reaction pathways of this compound.
Catalytic Transformations and the Role of this compound as a Catalyst or Precursor
While the structurally related compound 4-(Dimethylamino)pyridine (DMAP) is a well-known and widely used nucleophilic catalyst, the catalytic activity of this compound has not been extensively investigated. The presence of the dimethylamino group at the 2-position and a primary amino group at the 4-position suggests that it could potentially function as a catalyst in reactions where nucleophilic catalysis or general base catalysis is operative.
Given the absence of specific studies on the catalytic applications of this compound, no established catalytic cycles involving this compound can be presented. It is an area that remains to be explored by the scientific community. Hypothetically, it could participate in catalytic cycles analogous to those of DMAP in acylation reactions, where the pyridine nitrogen acts as the initial nucleophile to form a highly reactive acylpyridinium intermediate. The primary amino group could also potentially play a role in bifunctional catalysis.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the role of This compound in C-H activation and functionalization reactions.
Therefore, the section on "" and its subsection "5.3.2. C-H Activation and Functionalization Mediated by this compound" cannot be generated due to the absence of published research in this specific area.
Coordination and Supramolecular Chemistry of N2,n2 Dimethylpyridine 2,4 Diamine
N2,N2-dimethylpyridine-2,4-diamine as a Ligand in Coordination Complexes
There is currently no specific scientific literature detailing the role of this compound as a ligand in coordination complexes. The following sections are therefore based on general principles observed for structurally related pyridine-diamine ligands.
Ligand Design Principles and Preferred Coordination Modes
Based on its structure, this compound possesses multiple potential coordination sites: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the amino groups. The pyridine nitrogen is a well-established coordination site for a wide range of metal ions. The 4-amino group, being a primary amine, and the 2-dimethylamino group, a tertiary amine, also offer potential for coordination.
It is conceivable that this compound could act as a monodentate ligand, coordinating through the pyridine nitrogen, which is generally the most Lewis basic site in such systems. Bidentate coordination, forming a chelate ring, is also a strong possibility, likely involving the pyridine nitrogen and the 4-amino group. The formation of a five-membered chelate ring would be sterically favorable. The dimethylamino group at the 2-position might be sterically hindered from participating in chelation with the pyridine nitrogen due to the methyl groups.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. This would typically involve reacting a metal salt (e.g., chlorides, nitrates, sulfates) with the ligand in a suitable solvent. The characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques.
Hypothetical Characterization Data for a Metal Complex:
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Shifts in the C=N and C-N stretching frequencies of the pyridine ring and amino groups upon coordination to a metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyridine and methyl protons upon complexation. |
| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
| Elemental Analysis | Would confirm the stoichiometry of the metal-ligand complex. |
Electronic Structure and Bonding in this compound Metal Complexes
The electronic structure and bonding in hypothetical metal complexes of this compound would be influenced by the nature of the metal ion and the coordination mode of the ligand. The pyridine ring can participate in both σ-donation from the nitrogen lone pair and π-backbonding with suitable metal d-orbitals. The amino groups would primarily act as σ-donors.
Computational methods, such as Density Functional Theory (DFT), would be invaluable in elucidating the electronic structure. Such studies could provide insights into the molecular orbital interactions between the ligand and the metal, the charge distribution within the complex, and the nature of the metal-ligand bond.
Catalytic Applications of this compound Metal Complexes
Metal complexes of pyridine-diamine ligands have been explored as catalysts in various organic transformations. nsf.gov For instance, iron complexes with amino-pyridine ligands have been investigated for atom transfer radical polymerization (ATRP). nsf.gov Palladium complexes with pyridine-based ligands have shown utility in cross-coupling reactions. nih.govacs.org Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity, although no specific examples have been reported. The electronic and steric properties imparted by the dimethylamino and amino substituents could potentially modulate the catalytic performance of a coordinated metal center.
Supramolecular Assemblies Involving this compound
The ability of a molecule to form predictable and robust non-covalent interactions is the foundation of supramolecular chemistry and crystal engineering. While no specific studies on the supramolecular assemblies of this compound exist, the general behavior of aminopyridines provides a framework for predicting its potential interactions.
Crystal Engineering and Directed Self-Assembly Processes
The absence of scholarly articles and experimental data for this specific compound prevents a scientifically accurate and informative discussion on these subjects. Further research and publication in peer-reviewed journals would be necessary to enable a thorough exploration of the chemical properties of this compound.
Biological Activity and Medicinal Chemistry Research of N2,n2 Dimethylpyridine 2,4 Diamine
Enzyme Inhibition Studies and Mechanistic Insights
The therapeutic potential of a compound is often rooted in its ability to selectively inhibit enzymes that play a crucial role in a disease's progression. Research into N2,N2-dimethylpyridine-2,4-diamine and its structural relatives, particularly pyrimidine-2,4-diamine derivatives, has unveiled significant inhibitory activity against several important enzyme families.
Nitric oxide synthase (NOS) enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of NO production is linked to various pathological conditions. While some pyridine (B92270) derivatives, such as 4-methylaminopyridine (4-MAP), are known to be potent but nonselective NOS inhibitors, specific inhibitory data for this compound is not extensively documented in the reviewed literature. nih.gov However, research into related scaffolds provides insights. For instance, studies on alkylamidine inhibitors have led to the development of dual-targeted NOS/DDAH-1 inhibitors and DDAH-1 selective inhibitors, highlighting the potential for amidine-containing scaffolds to modulate the NO pathway. nih.gov The development of 2-aminopyridines as highly selective inducible NOS (iNOS) inhibitors demonstrates that substitutions on the pyridine ring and the amino group are critical for conferring selectivity. nih.gov
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle and gene transcription, making them prime targets for anticancer drug development. Extensive research has been conducted on N2,N4-disubstituted pyrimidine-2,4-diamines, which are structurally analogous to pyridine-2,4-diamines, revealing them as potent inhibitors of both CDK2 and CDK9. nih.govrsc.org
A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines demonstrated significant inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov The most potent inhibitors identified in one study, compounds 3g and 3c, exhibited IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov Further studies on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives also identified potent inhibitors of CDK2/cyclin E1 and CDK9/cyclin T1, with inhibitory activity correlating well with their cytotoxicity against tumor cell lines. nih.gov The antiproliferative effects of these compounds were linked to their ability to induce cell cycle arrest in the G2/M phase. rsc.org
| Compound | Target Enzyme | IC50 (nM) |
| 3g | CDK2 | 83 |
| 3c | CDK9 | 65 |
| This table displays the half-maximal inhibitory concentration (IC50) values for the most potent N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK2 and CDK9, as identified in the cited research. nih.gov |
The privileged pyrimidine (B1678525) scaffold has been found in inhibitors targeting other kinases beyond CDKs, such as Aurora kinases, ALK, and PI3K, suggesting that some inhibitors may exert their effects through non-selective inhibition of multiple kinases. nih.gov Additionally, derivatives of 2,4-diaminopyrimidines have been investigated as inhibitors of dihydrofolate reductase (DHFR). nih.gov
More recent research has identified G-2 and S-phase expressed 1 (GTSE1) as a target for pyrimidine-2,4-diamine analogues in colorectal and non-small cell lung cancer cells. nih.gov One active compound, Y18, was found to inhibit cancer cell proliferation by inducing cell cycle arrest and senescence through the persistence of DNA damage. nih.gov In the context of infectious diseases, N,N'-substituted diamine derivatives have been studied for their activity against targets in Leishmania. These studies identified glyceraldehyde-3-phosphate dehydrogenase (G3PDH) and pteridine (B1203161) reductase I (PTR1) as potential targets. mdpi.com The inhibition of these enzymes, which are crucial for glycolysis and folate biosynthesis respectively, provides a potential mechanism for the leishmanicidal activity of these compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights for the rational design and optimization of drug candidates. For the 2,4-diamine scaffold, SAR studies have been pivotal in enhancing potency and selectivity.
In the context of CDK inhibition, SAR exploration of N2,N4-diphenylpyrimidine-2,4-diamines has been a key focus. nih.govrsc.org These studies systematically modified the substituents on the N2 and N4 positions of the pyrimidine-2,4-diamine core to understand their impact on inhibitory activity against CDK2 and CDK9. The introduction of a fluorine atom at the 5-position of the pyrimidine ring was also explored, leading to the development of potent 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. nih.gov These investigations have provided a roadmap for designing derivatives with improved potency and better pharmacological profiles.
Similarly, quantitative structure-activity relationship (QSAR) studies have been applied to derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors, using neural networks to highlight the influence of various parameters on biological activity. nih.gov
Target Identification and Validation for Bioactive Derivatives
Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development. For derivatives of the 2,4-diamine scaffold, several targets have been identified and validated.
A recent study successfully identified GTSE1 as a direct target for a series of pyrimidine-2,4-diamine analogues with anticancer activity. nih.gov The study demonstrated that the active compound Y18 significantly inhibited cancer cell proliferation, migration, and invasion, linking these effects to its interaction with GTSE1. nih.gov
In another example, a study aimed to identify the targets of N,N'-substituted diamine derivatives with anti-leishmanial activity. mdpi.com Through a process of molecular docking against several key enzymes in Leishmania, the study identified G3PDH and PTR1 as the most likely targets, providing a strong hypothesis for the compound's mechanism of action that can be further validated experimentally. mdpi.com This approach of using computational methods to screen potential targets is a powerful tool in the early stages of drug discovery.
Molecular Docking and Binding Affinity Investigations with Biological Receptors
Molecular docking simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of inhibitors and to guide SAR studies.
Docking studies performed on N2,N4-disubstituted pyrimidine-2,4-diamine derivatives have provided valuable clues for their molecular optimization as CDK inhibitors. nih.govrsc.org These studies revealed how the inhibitors fit into the ATP-binding pocket of CDK2 and CDK9, highlighting key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. nih.gov
In the investigation of anti-leishmanial diamine derivatives, molecular docking was used to evaluate the binding affinity of a ligand against eight different potential protein targets. mdpi.com The results showed the most favorable binding energies for glyceraldehyde-3-phosphate dehydrogenase (G3PDH) and pteridine reductase I (PTR1), with calculated inhibitory constants (Ki) in the sub-micromolar range, suggesting a strong interaction. mdpi.com
| Target Protein (Leishmania) | Binding Energy (Kcal/mol) | Calculated Ki (µM) |
| G3PDH | -8.97 | 0.267 |
| PTR1 | -8.75 | 0.387 |
| CDKs | -8.37 | 0.729 |
| TR | -8.57 | 0.525 |
| This table presents the binding energies and calculated inhibition constants (Ki) from a molecular docking study of an N,N'-substituted diamine derivative against key protein targets in Leishmania. mdpi.com |
These computational investigations are instrumental in rationalizing the observed biological activities and provide a solid foundation for the future design of more potent and selective inhibitors based on the this compound scaffold and its analogues.
Exploration of Antiviral and Antiparasitic Activities
The chemical scaffold of diamino-pyridines is a recurring motif in the development of antimicrobial agents. Research into various diamine and pyridine derivatives has revealed promising antiviral and antiparasitic properties.
Studies have shown that certain pyridine compounds possess a range of therapeutic properties, including antiviral and antimicrobial effects. nih.gov The inclusion of organic functional groups like amino groups can enhance these biological activities. nih.gov For instance, N-monocarbamoyl derivatives of 2,6-diaminopyridine (B39239) have demonstrated significant antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.gov One such derivative, compound 5a, exhibited a notable selectivity index, suggesting a favorable profile for potential therapeutic development. nih.gov
In the realm of antiparasitic research, various libraries of substituted diamines have been synthesized and evaluated. nih.gov Many of these compounds have shown submicromolar activity against both Plasmodium falciparum, the parasite responsible for malaria, and Leishmania donovani, the causative agent of leishmaniasis. nih.gov The polyamine pathways in these parasites are considered potential targets for the development of new chemotherapies, making diamine derivatives a subject of interest. nih.gov Aromatic diamidines, a related class of compounds, are known to bind to the minor groove of DNA and have demonstrated excellent activity against several parasitic protozoa, including Trypanosoma cruzi. researchgate.net
Table 1: Antiviral Activity of a 2,6-Diaminopyridine Derivative
| Compound | Virus | EC50 (µg/mL) | Selectivity Index (CC50/EC50) |
|---|---|---|---|
| N-Monocarbamoyl 2,6-diaminopyridine (5a) | HSV-1 | 17.0 | ~10.0 |
Data sourced from a study on N-monocarbamoyl derivatives of symmetrical diamines. nih.gov
Drug Discovery and Development Potential
The structural features of this compound suggest its potential relevance in various areas of drug discovery, particularly in oncology.
Analogues of this compound, specifically pyrimidine-2,4-diamine derivatives, have been a focus of anticancer research. A series of these analogues were designed and synthesized to investigate their activity against colorectal and non-small cell lung cancer cell lines. nih.gov One active compound from this series, Y18, was found to significantly inhibit the proliferation of cancer cells. nih.gov Furthermore, certain symmetric 4-aryl-1,4-dihydropyridines have shown cytotoxicity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines, with some compounds demonstrating IC50 values in the low micromolar range. mdpi.com
Table 2: Cytotoxicity of Symmetric 1,4-Dihydropyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18 | HeLa | 3.6 |
| MCF-7 | 5.2 | |
| 19 | HeLa | 2.3 |
| MCF-7 | 5.7 | |
| 20 | HeLa | 4.1 |
| MCF-7 | 11.9 |
Data from a study on the anticancer activity of 4-aryl-1,4-dihydropyridines. mdpi.com
A comprehensive review of the available scientific literature did not yield specific research findings on the application of this compound or its direct analogues in the context of neurological or cardiovascular diseases.
The anticancer effects of pyrimidine-2,4-diamine analogues are understood to be mediated by several pharmacological mechanisms. The active compound Y18 was shown to induce robust cell cycle arrest and promote cell senescence as a result of persistent DNA damage. nih.gov Mechanistically, it was discovered that Y18 exerts its anticancer activities by suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1). nih.gov GTSE1 is often overexpressed in various cancers, and its suppression is a key factor in the observed anticancer effects. nih.gov In addition to inhibiting cell proliferation, Y18 also demonstrated significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro. nih.gov
Applications of N2,n2 Dimethylpyridine 2,4 Diamine in Advanced Materials Science
Functional Materials and Nanotechnology Applications
The exploration of N2,N2-dimethylpyridine-2,4-diamine in the context of functional materials and nanotechnology for non-biomedical applications is not documented in published research. There are no reports of its use in creating materials with specific catalytic, sensory, or separation properties, nor is there evidence of its incorporation into nanoscale structures for advanced material applications.
Research in Optical and Electronic Materials (e.g., OLEDs)
Currently, there is no scientific literature or patent information that points to the investigation or application of this compound in the field of optical and electronic materials. Its potential use in organic light-emitting diodes (OLEDs), conductive films, or other electronic components has not been a subject of reported research.
Future Directions and Emerging Research Perspectives for N2,n2 Dimethylpyridine 2,4 Diamine
Advancements in Synthetic Methodologies and Chemical Transformations
The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which slows the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org Direct substitution is often difficult, necessitating indirect routes or the use of activating groups. wikipedia.org
A documented synthesis for N2,N2-dimethylpyridine-2,4-diamine involves a multi-step process starting from a pyridine N-oxide derivative. Specifically, 2-(dimethylamino)-4-nitropyridine 1-oxide is reduced using a Raney nickel catalyst under hydrogen pressure. chemicalbook.com The reaction, heated to 50°C for 22 hours in methanol, yields this compound after purification. chemicalbook.com The N-oxide group in the precursor is crucial, as it activates the pyridine ring, facilitating transformations that would otherwise be unfeasible. wikipedia.org
Future advancements are likely to focus on developing more efficient, scalable, and environmentally benign synthetic pathways. This includes the exploration of:
Catalytic C-H Amination: Direct amination of a pyridine C-H bond would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters for hazardous or sensitive steps, improving safety and yield.
Novel Catalysts: Research into new catalytic systems, such as magnetically recoverable nano-catalysts, could simplify product purification and catalyst recycling in the synthesis of pyridine derivatives. rsc.org
Regarding chemical transformations, the diamine structure of the target compound offers two distinct nitrogen centers—the endocyclic pyridine nitrogen and the exocyclic amino groups—for further functionalization, opening avenues for creating diverse libraries of derivatives for screening.
Integration of Advanced Computational Approaches for Design and Prediction
Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel molecules. For this compound and its derivatives, a combination of computational approaches can guide research efforts.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Such calculations have been used to understand the properties of related copper-ammine complexes and other bioactive molecules. acs.orgmdpi.com This allows for a priori assessment of its potential as a ligand or its reactivity in various chemical environments.
Molecular Docking: To explore its therapeutic potential, docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like protein kinases. nih.govnih.gov This is crucial for structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models based on a series of related compounds, researchers can identify the key structural features responsible for a specific biological activity. nih.gov This information is invaluable for designing new derivatives with enhanced potency and selectivity. For example, a 3D-QSAR pharmacophore derived from known CDK9 inhibitors was used to design novel pyrimidine-2,4-diamine derivatives. nih.gov
These computational strategies enable a more rational and less empirical approach to designing new molecules for specific applications, saving time and resources.
| Computational Method | Application for this compound | Research Example Context |
| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and spectroscopic data. | Used to model spectra and energetics of related complexes. acs.org |
| Molecular Docking | Simulate binding to biological targets (e.g., kinases) to guide drug design. | Employed to study the binding of pyrimidine (B1678525) derivatives to CDK6/9. nih.gov |
| 3D-QSAR | Identify structural features essential for biological activity to optimize new derivatives. | Used to design novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as CDK inhibitors. nih.gov |
Identification of Novel Biological Targets and Therapeutic Modalities
Pyridine and diaminopyrimidine scaffolds are prevalent in molecules with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.gov Derivatives of 2,4-diaminopyrimidine (B92962) and related structures have shown significant promise in oncology by targeting key regulatory proteins.
Cyclin-Dependent Kinase (CDK) Inhibition: Several studies have identified 2,4-diaminopyrimidine derivatives as potent inhibitors of CDKs, which are crucial regulators of the cell cycle and transcription. nih.govnih.gov For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines were developed as dual inhibitors of CDK6 and CDK9, demonstrating significant tumor growth inhibition in xenograft models. nih.gov Similarly, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines were found to be potent inhibitors of both CDK2 and CDK9. nih.gov Given its structural similarity, this compound serves as a valuable core for developing new CDK inhibitors.
Antitumor Agents: Beyond CDKs, related diaminopyrimidine derivatives have been designed as antitumor agents targeting other mechanisms. Novel compounds possessing a 2,4-diaminopyrimidine core have shown potent activity against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast). rsc.org Some derivatives were also found to inhibit Focal Adhesion Kinase (FAK) in thyroid cancer cells. nih.gov
SMN2 Promoter Activation: In a different therapeutic area, 2,4-diaminoquinazoline derivatives have been identified as activators of the SMN2 gene promoter. This presents a potential treatment strategy for spinal muscular atrophy (SMA), a neurodegenerative disease. elsevierpure.com This suggests that the broader class of aminopyridines and their analogs could be explored for roles in gene regulation.
The this compound scaffold is therefore a promising starting point for fragment-based drug discovery and lead optimization against these and other novel biological targets.
| Biological Target Class | Specific Example(s) | Therapeutic Area | Related Scaffold |
| Cyclin-Dependent Kinases | CDK2, CDK6, CDK9 | Cancer | 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine nih.gov, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine nih.gov |
| Other Kinases | Focal Adhesion Kinase (FAK) | Cancer (Thyroid) | 2,4-diarylaminopyrimidine hydrazones nih.gov |
| Gene Promoters | SMN2 Promoter | Spinal Muscular Atrophy | 2,4-diaminoquinazoline derivatives elsevierpure.com |
Exploration in Catalysis Beyond Conventional Organic Reactions
While much of the focus is on its biological potential, the structural features of this compound also make it an intriguing candidate for applications in catalysis. Pyridine derivatives are widely used as ligands in coordination chemistry, where they can stabilize metal centers and modulate their catalytic activity. acs.org
The presence of multiple nitrogen atoms in this compound allows it to act as a bidentate or even a bridging ligand, binding to a metal center through its pyridine nitrogen and one of the exocyclic amino nitrogens. This chelation can form stable metal complexes with potential applications in:
Cross-Coupling Reactions: Palladium(II) complexes featuring pyridine ligands have proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgacs.org The electronic properties of the pyridine ligand, influenced by substituents like the amino groups in this compound, can significantly impact the catalytic efficiency. acs.org
C-H Activation/Amination: There is growing interest in developing catalysts for challenging transformations like C-H amination. Copper complexes, for example, have been studied for their ability to catalyze C(sp3)–H amination using ammonia (B1221849) as the nitrogen source. acs.org The diamine could serve as a supporting ligand in such systems, tuning the reactivity of the metallic active site.
Future research could involve synthesizing and characterizing metal complexes of this compound and testing their catalytic performance in a range of conventional and unconventional organic reactions.
Synergistic Research at the Interface of Supramolecular Chemistry and Nanoscience
The ability of this compound to participate in non-covalent interactions makes it a promising building block for supramolecular assemblies. The amino groups are effective hydrogen bond donors, while the pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions.
Supramolecular Architectures: These interactions can be harnessed to construct well-defined, higher-order structures like dimers, polymers, or coordination networks. Computational studies on similar bioactive molecules have quantified the energetic contributions of intermolecular forces, such as hydrogen bonds, in forming stable crystal lattices and molecular dimers. mdpi.com By modifying the pyridine backbone, researchers can tune these interactions to create materials with specific topologies and properties.
Functionalized Nanomaterials: In nanoscience, the compound can be used as a surface modifier or ligand for nanoparticles. For instance, it could be grafted onto the surface of magnetic nanoparticles to create recoverable catalysts, combining the catalytic-tuning properties of the ligand with the practical advantages of nanomaterials. rsc.org The pyridine moiety can also serve as an anchor to attach the molecule to the surface of quantum dots or gold nanoparticles, creating functional hybrid materials for sensing or imaging applications.
The convergence of its coordination chemistry, potential for self-assembly, and compatibility with nanomaterials opens up a rich field of interdisciplinary research for this compound beyond its traditional applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N2,N2-dimethylpyridine-2,4-diamine with high purity?
- Synthesis typically involves multi-step reactions, such as alkylation and amination of pyridine derivatives. For example, nitration (using HNO₃) and alkylation (with alkyl halides) are common steps to introduce substituents . Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as seen in analogous pyrimidine-diamine syntheses .
Q. How can researchers characterize the structural integrity of this compound?
- Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring. For instance, in similar compounds, aromatic protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.3–3.0 ppm . Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peaks), and HPLC monitors purity (>98% for pharmacological studies) .
Q. What safety protocols are essential when handling this compound?
- Based on GHS classifications for structurally related diamines, this compound may pose risks of skin/eye irritation (H315/H319) and acute toxicity (H302) . Use PPE (nitrile gloves, lab coats), work in a fume hood, and store in airtight containers away from oxidizers . Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence biological activity in this compound derivatives?
- Substituents like nitro, chloro, or aryl groups alter electronic and steric properties, impacting interactions with biological targets. For example, electron-withdrawing groups (e.g., -NO₂) enhance binding to enzyme active sites, as seen in diarylpyrimidine derivatives acting as reverse transcriptase inhibitors . Comparative studies using molecular docking and kinase assays can quantify these effects .
Q. How can contradictory data in cytotoxicity assays involving this compound be resolved?
- Contradictions may arise from cell line specificity or assay conditions (e.g., serum concentration, incubation time). For example, p97 inhibitors like DBeQ show variable potency depending on cofactor binding . Validate findings using orthogonal assays (e.g., Western blotting for target inhibition) and replicate experiments across multiple cell lines .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Improve solubility via prodrug formulations (e.g., hydrochloride salts) or nanoparticle encapsulation . For instance, Pazopanib derivatives with methyl and dimethylamino groups exhibit enhanced pharmacokinetic profiles due to increased lipophilicity . Conduct ADMET studies to assess metabolic stability and plasma protein binding .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Synthesize analogs with systematic variations (e.g., -CH₃, -OCH₃, halogens) at the 2- and 4-positions. Evaluate changes in IC₅₀ values against therapeutic targets (e.g., kinases, reverse transcriptases) and correlate with computational descriptors (logP, polar surface area). SAR data from pyrimidine-diamine anticancer agents highlight the importance of N-alkylation for potency .
Methodological Notes
- Synthesis Optimization : Use DoE (Design of Experiments) to identify critical reaction parameters (e.g., temperature, stoichiometry) .
- Data Validation : Cross-reference NMR/MS data with published spectra of analogous compounds (e.g., Pazopanib impurities) .
- Biological Assays : Include positive controls (e.g., DBeQ for p97 inhibition ) and validate dose-response curves statistically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
